4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine
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Overview
Description
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, a pyrazole ring, and a propyl chain, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the morpholine and pyrazole rings through a carbonylation reaction, using reagents such as carbon monoxide and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Key factors include temperature control, solvent selection, and catalyst efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine or pyrazole compounds .
Scientific Research Applications
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
- 2-[4-(morpholine-4-carbonyl)anilino]-6-[(3S)-3-(prop-2-enoylamino)pyrrolidin-1-yl]pyridine-3-carboxamide
Uniqueness
4-(morpholine-4-carbonyl)-1-propyl-1H-pyrazol-3-amine is unique due to its combination of morpholine and pyrazole rings, which confer distinct chemical and biological properties. Its structural features allow for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H18N4O2 |
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Molecular Weight |
238.29 g/mol |
IUPAC Name |
(3-amino-1-propylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H18N4O2/c1-2-3-15-8-9(10(12)13-15)11(16)14-4-6-17-7-5-14/h8H,2-7H2,1H3,(H2,12,13) |
InChI Key |
QSDYQBVENJBLSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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